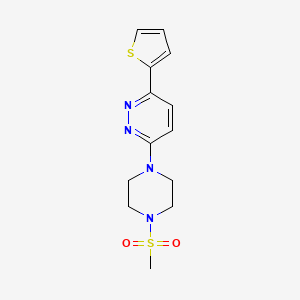![molecular formula C17H17N5O2S2 B6529148 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 946238-95-5](/img/structure/B6529148.png)
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (3-PSTP) is a novel heterocyclic compound that has been studied extensively due to its potential applications in pharmaceuticals, agrochemicals, and other areas. 3-PSTP has been shown to possess a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory properties. In addition, 3-PSTP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Aplicaciones Científicas De Investigación
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has been studied extensively for its potential applications in a wide range of scientific research areas. It has been studied for its potential use in the development of novel pharmaceuticals, agrochemicals, and other chemical compounds. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is not yet fully understood. However, it is believed that this compound binds to specific receptors on the surface of cells and activates certain signaling pathways, which then leads to the activation of various cellular processes. For example, this compound has been shown to activate the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has antifungal, antibacterial, antimalarial, and anti-inflammatory properties. In addition, this compound has been shown to possess antioxidant, anti-apoptotic, and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability. In addition, this compound is relatively stable and has a long shelf life. However, this compound can be toxic in high concentrations and may not be suitable for use in certain experiments.
Direcciones Futuras
For research on 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine include further investigation into its potential applications in the development of novel pharmaceuticals, agrochemicals, and other chemical compounds. In addition, further research is needed to determine the exact mechanism of action of this compound and to identify potential new therapeutic targets. Other potential future directions include exploring the effects of this compound on other diseases, such as diabetes, and investigating its potential use in the treatment of neurological disorders.
Métodos De Síntesis
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can be synthesized using a variety of methods. One of the most commonly used methods is the condensation reaction of pyridine-3-sulfonyl chloride and piperazine. This reaction produces a 1,4-dihydropyridine intermediate, which is then reacted with thiophene-2-carbaldehyde to yield this compound. Other methods of synthesis include the reaction of pyridine-3-sulfonyl chloride and piperazine with thiophene-2-carbaldehyde and the reaction of pyridine-3-sulfonyl chloride and piperazine with thiophene-2-carboxaldehyde.
Propiedades
IUPAC Name |
3-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBHHFKSIOSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529070.png)
![3-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529075.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529079.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)
![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)
![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)
![N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide](/img/structure/B6529129.png)

![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529138.png)
![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B6529153.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)
![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)